![molecular formula C16H9Cl2N3O B2936551 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-51-6](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile, also known as BIPN or BIPN-142, is a small molecule inhibitor that has been developed for the treatment of various diseases. This molecule has gained significant attention due to its potential therapeutic applications and its ability to target specific biological pathways.
Aplicaciones Científicas De Investigación
Anticancer Drug Development
This compound has been studied for its potential as an anticancer drug. A Pd (II) complex using this compound as a ligand has shown tumor inhibitory activity and is suggested to have potential applications as a potent anticancer drug in the future .
Synthesis Methods
A general, inexpensive, and versatile method for the synthesis of this compound has been designed. This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of metal-organic frameworks (mofs) and have shown potential in proton conduction research .
Mode of Action
It can be inferred that the compound might interact with its targets through the formation of c-n bonds .
Biochemical Pathways
Based on the structure of the compound, it might be involved in the formation of c-n bonds .
Result of Action
Compounds with similar structures have shown potential in proton conduction research .
Action Environment
It can be inferred that the presence or absence of certain substances (like sulfur) might affect the synthesis and properties of the compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile with 2,5-dichlorobenzoyl chloride followed by cyclization and oxidation.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile", "2,5-dichlorobenzoyl chloride", "Sodium hydride", "Acetone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-benzo[d]imidazol-2(3H)-yl)acetonitrile (1.0 g, 6.2 mmol) in dry acetone (20 mL) and add sodium hydride (0.25 g, 10.4 mmol) slowly with stirring under nitrogen atmosphere.", "Step 2: Add 2,5-dichlorobenzoyl chloride (1.5 g, 6.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add methanol (20 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until pH 1 is reached.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol (10 mL) and add sodium hydroxide (1 M) dropwise until pH 9 is reached.", "Step 8: Add sodium bicarbonate (1 M) dropwise to the reaction mixture until pH 7 is reached.", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 11: Purify the product by column chromatography using ethyl acetate/hexane (1:1) as eluent.", "Step 12: Cyclize the product by heating it in a mixture of acetic acid and acetic anhydride.", "Step 13: Oxidize the product with hydrogen peroxide in acetic acid to obtain the final product." ] } | |
Número CAS |
476282-51-6 |
Fórmula molecular |
C16H9Cl2N3O |
Peso molecular |
330.17 |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-9-5-6-12(18)10(7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11- |
Clave InChI |
HIKUNCGMGMDKHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



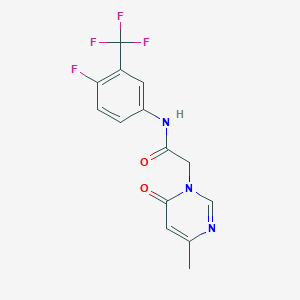
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)



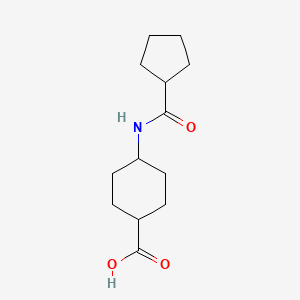


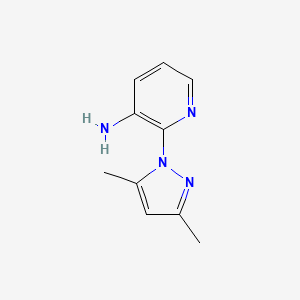
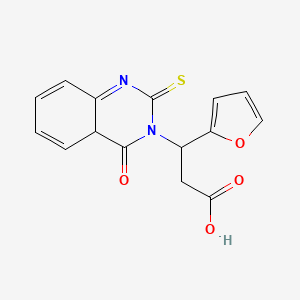
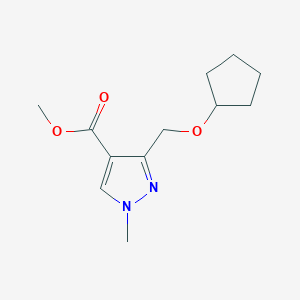
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)